
DL-N-Acetyl-1-nitrosotryptophan methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-N-Acetyl-1-nitrosotryptophan methyl ester is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group, a nitroso group, and a methyl ester group attached to the tryptophan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-N-Acetyl-1-nitrosotryptophan methyl ester typically involves the following steps:
Acetylation: Tryptophan is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitrosation: The acetylated tryptophan is then subjected to nitrosation using sodium nitrite and hydrochloric acid to introduce the nitroso group.
Esterification: Finally, the nitrosated compound is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for acetylation and nitrosation steps.
Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DL-N-Acetyl-1-nitrosotryptophan methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Hydrolysis: Produces DL-N-Acetyl-1-nitrosotryptophan and methanol.
Reduction: Produces DL-N-Acetyl-1-aminotryptophan methyl ester.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
DL-N-Acetyl-1-nitrosotryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of DL-N-Acetyl-1-nitrosotryptophan methyl ester involves:
Molecular Targets: It interacts with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways: Modulates pathways related to serotonin and kynurenine production, which are crucial for various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DL-N-Acetyltryptophan methyl ester
- DL-N-Nitrosotryptophan methyl ester
- DL-N-Acetyl-1-aminotryptophan methyl ester
Uniqueness
DL-N-Acetyl-1-nitrosotryptophan methyl ester is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53659-33-9 |
|---|---|
Formule moléculaire |
C14H15N3O4 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
methyl (2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H15N3O4/c1-9(18)17(16-20)13(14(19)21-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3/t13-/m0/s1 |
Clé InChI |
AGKSTJOYUCWFJZ-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N=O |
SMILES canonique |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
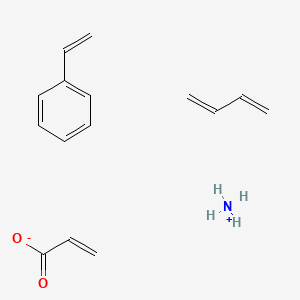
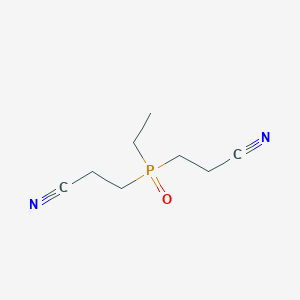
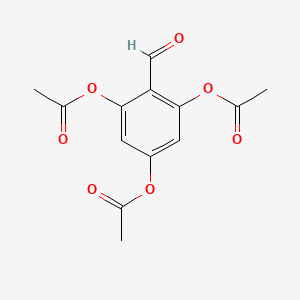
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
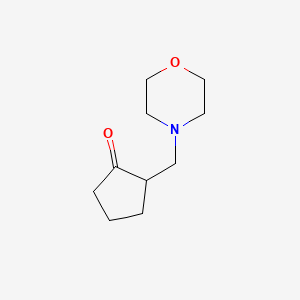

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
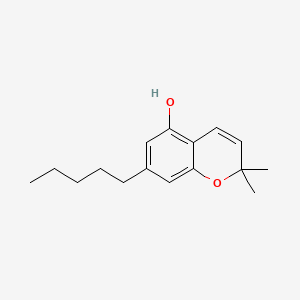

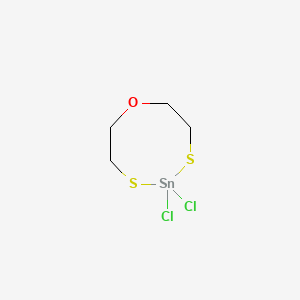
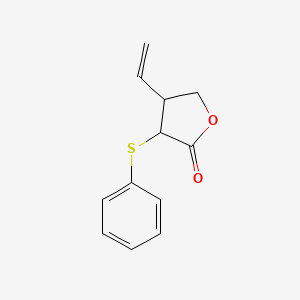
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
